Valsartan was first developed by the pharmaceutical company Novartis and received approval from the U.S. Food and Drug Administration in 1996. Its synthesis has been the subject of numerous studies aimed at improving efficiency and yield.
Valsartan is classified as a pharmaceutical compound within the category of antihypertensives. It specifically falls under the subclass of angiotensin II receptor antagonists, which are crucial in managing cardiovascular diseases.
The synthesis of valsartan involves several key steps, primarily utilizing coupling reactions. Notable methods include:
The synthesis typically starts with valine methyl ester hydrochloride and various aryl halides or cyano compounds. Reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and catalysts (like palladium or tin-based catalysts) are critical for optimizing yield and purity .
Valsartan is characterized by its biphenyltetrazole structure, which is integral to its function as an angiotensin II receptor antagonist. The chemical formula for valsartan is CHNO.
The structural representation highlights the presence of a tetrazole ring, which is crucial for binding to the angiotensin II receptor.
Valsartan undergoes several chemical reactions during its synthesis:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .
Valsartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 receptor (AT1). This blockade prevents vasoconstriction and aldosterone secretion, leading to:
Clinical studies have demonstrated valsartan's efficacy in reducing systolic and diastolic blood pressure significantly compared to placebo treatments.
These properties are essential for formulating valsartan into effective pharmaceutical preparations.
Valsartan is primarily used in clinical settings for:
Research continues into additional applications, including potential benefits in diabetic nephropathy and other renal conditions due to its protective effects on kidney function.
Valsartan (Chemical formula: C₂₄H₂₉N₅O₃; molecular weight: 435.52 g/mol) is a non-peptide, tetrazole-derived angiotensin II receptor blocker (ARB). Its structure features a biphenyl-tetrazole group that confers high affinity for the angiotensin II type 1 (AT₁) receptor, alongside a valine moiety that enhances receptor specificity [1] [6] [10]. The molecule exists as a single enantiomer, with the (S)-isomer exhibiting potent pharmacological activity. Valsartan demonstrates high lipophilicity (logP: 5.8), facilitating membrane permeability, and has a pKa of 4.7 for the tetrazole group, influencing ionization under physiological conditions [6]. Protein binding exceeds 95%, predominantly to serum albumin, limiting its distribution volume to approximately 17 L in humans [4] [10].
Table 1: Key Physicochemical Properties of Valsartan
Property | Value |
---|---|
Chemical Formula | C₂₄H₂₉N₅O₃ |
Molecular Weight | 435.52 g/mol |
logP (Lipophilicity) | 5.8 |
pKa | 4.7 (tetrazole group) |
Protein Binding | >95% |
Water Solubility | 0.08 mg/mL (pH 7.4) |
Valsartan selectively and competitively inhibits the AT₁ receptor subtype, preventing angiotensin II (Ang II) binding with an inhibitory constant (Ki) of 2.38 nM. This high affinity results in insurmountable antagonism, as demonstrated by sustained receptor occupancy even after ligand removal [1] [6] [8]. AT₁ receptor blockade disrupts the renin-angiotensin-aldosterone system (RAAS) by:
Unlike ACE inhibitors, valsartan blocks all Ang II effects regardless of synthesis pathway (e.g., chymase-dependent conversion) and avoids bradykinin accumulation, explaining its lack of cough-related side effects [1] [3]. The drug achieves 80% inhibition of Ang II pressor effects at peak plasma concentrations, with ≈30% inhibition persisting for 24 hours [1] [4].
Table 2: Comparative AT₁ Receptor Binding Affinity of ARBs
ARB | Ki (nM) | Receptor Blockade Type |
---|---|---|
Valsartan | 2.38 | Insurmountable |
Losartan | 3.58 | Surmountable |
Irbesartan | 1.3 | Insurmountable |
Telmisartan | 0.3 | Insurmountable |
Data derived from in vitro binding assays using human AT₁ receptors [6] [7].
Absorption: Oral bioavailability averages 25% (range: 10–35%) due to significant first-pass metabolism. Food reduces AUC and Cₘₐₓ by 40% and 50%, respectively, necessitating consistent administration timing relative to meals [4] [10]. Peak plasma concentrations (Tₘₐₓ) occur within 2–4 hours post-dose.
Distribution: Valsartan exhibits moderate tissue penetration, with a volume of distribution (Vd) of 17 L. High albumin binding (95%) restricts diffusion into cellular compartments but facilitates accumulation in RAAS-regulated tissues like vascular endothelium and adrenal glands [4] [7].
Metabolism: Only ≈20% undergoes hepatic biotransformation, primarily via CYP2C9 isozymes, with no active metabolites identified. The lack of cytochrome P450-dependent metabolism minimizes potential for pharmacokinetic drug interactions [4] [7] [10].
Excretion: Biliary excretion dominates (70% of dose), while renal elimination accounts for 30% of unchanged drug. Elimination half-life (t½) is ≈6 hours, though receptor occupancy outlasts plasma presence due to insurmountable binding [4] [10].
Table 3: Key Pharmacokinetic Parameters of Valsartan
Parameter | Value |
---|---|
Oral Bioavailability | 25% (10–35%) |
Tₘₐₓ | 2–4 hours |
Plasma Protein Binding | >95% |
Volume of Distribution | 17 L |
Metabolism | CYP2C9 (minor) |
Active Metabolites | None |
Elimination t½ | 6 hours |
Renal Excretion | 30% (unchanged) |
Fecal Excretion | 70% |
Synergistic Combinations:
Contraindicated/High-Risk Interactions:
Pharmacodynamic Interactions:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: